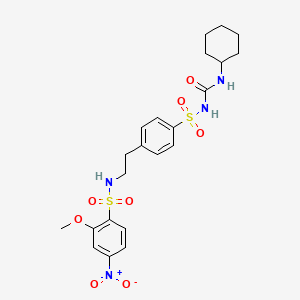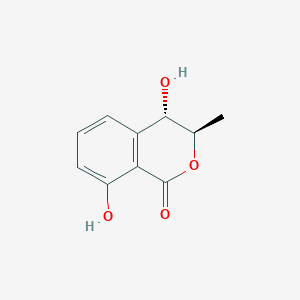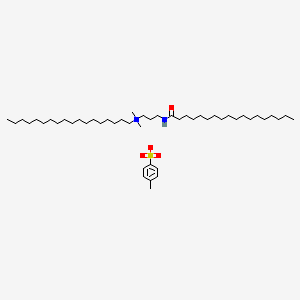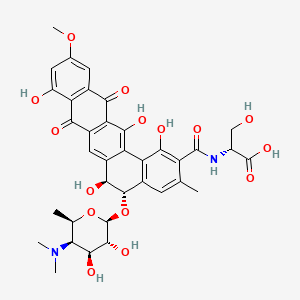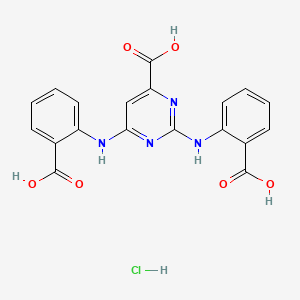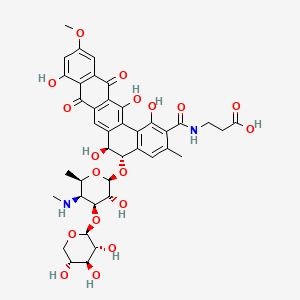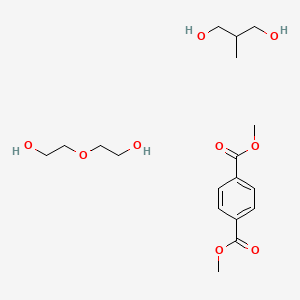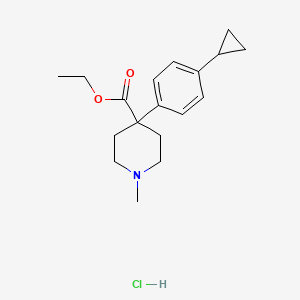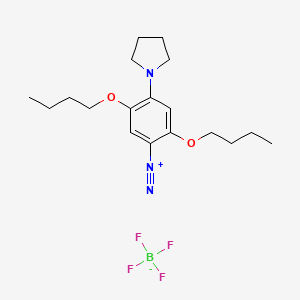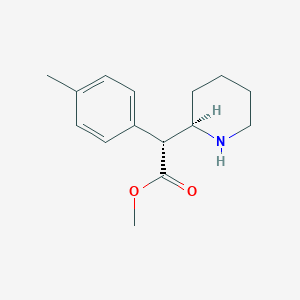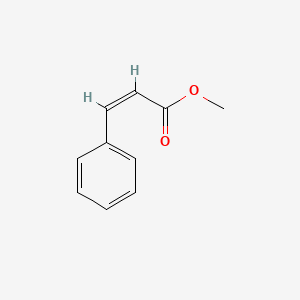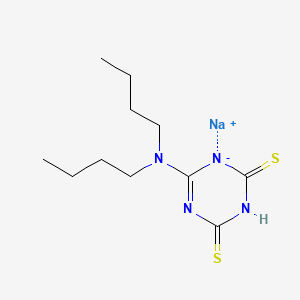
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt is a chemical compound with a unique structure that includes a triazine ring substituted with a dibutylamino group and two dithione groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt typically involves the reaction of 1,3,5-triazine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1,3,5-triazine-2,4-diamine with carbon disulfide and dibutylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated and purified through crystallization or other suitable techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The dithione groups can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The dibutylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties[][6].
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The dithione groups may interact with thiol groups in proteins, leading to the formation of disulfide bonds and subsequent changes in protein structure and function .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione: Known for its use in polymer synthesis as a crosslinking agent.
2,4,6-Triamino-1,3,5-triazine: Commonly used in the synthesis of melamine and related compounds.
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Utilized in the production of high-performance polymers and resins.
Uniqueness
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt is unique due to the presence of both dithione and dibutylamino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other triazine derivatives, making this compound particularly interesting for research and industrial applications .
Propiedades
Número CAS |
59866-75-0 |
|---|---|
Fórmula molecular |
C11H19N4NaS2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
sodium;6-(dibutylamino)-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione |
InChI |
InChI=1S/C11H20N4S2.Na/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9;/h3-8H2,1-2H3,(H2,12,13,14,16,17);/q;+1/p-1 |
Clave InChI |
GXEUROYDQLPGAN-UHFFFAOYSA-M |
SMILES canónico |
CCCCN(CCCC)C1=NC(=S)NC(=S)[N-]1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


